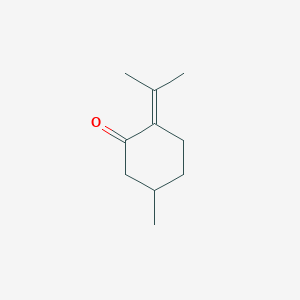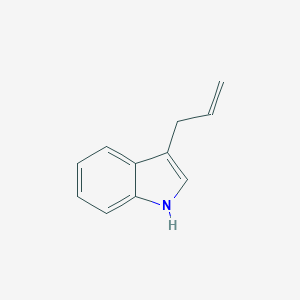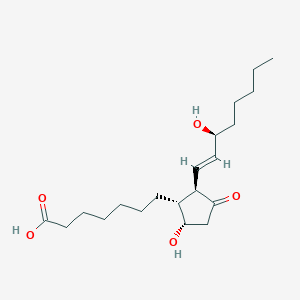
Cyclohexane, 1-ethyl-3-methyl-, cis-
Descripción general
Descripción
Cyclohexane, 1-ethyl-3-methyl-, cis- is an organic compound with the molecular formula C₉H₁₈ It is a stereoisomer of cyclohexane, characterized by the presence of an ethyl group and a methyl group on the cyclohexane ring in a cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-ethyl-3-methylcyclohexane can be achieved through several methods. One common approach involves the hydrogenation of 1-ethyl-3-methylcyclohexene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of cis-1-ethyl-3-methylcyclohexane may involve the catalytic hydrogenation of the corresponding cyclohexene derivative. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: cis-1-Ethyl-3-methylcyclohexane can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert cis-1-ethyl-3-methylcyclohexane to its corresponding alkanes. Catalytic hydrogenation is a typical method used for this purpose.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Halogenation using chlorine or bromine is a common example.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of fully saturated alkanes.
Substitution: Formation of halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
cis-1-Ethyl-3-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and conformational analysis of cyclohexane derivatives.
Biology: Investigated for its potential interactions with biological membranes and its effects on membrane fluidity.
Medicine: Explored for its potential use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized as a solvent and intermediate in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-1-ethyl-3-methylcyclohexane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways by altering the conformation and dynamics of biological membranes, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
trans-1-Ethyl-3-methylcyclohexane: The trans isomer of the compound, where the ethyl and methyl groups are on opposite sides of the cyclohexane ring.
1-Ethyl-2-methylcyclohexane: A positional isomer with the ethyl and methyl groups on adjacent carbon atoms.
1-Ethyl-4-methylcyclohexane: Another positional isomer with the ethyl and methyl groups on opposite carbon atoms of the cyclohexane ring.
Uniqueness
cis-1-Ethyl-3-methylcyclohexane is unique due to its specific stereochemistry, which influences its physical and chemical properties. The cis configuration results in distinct conformational preferences and steric interactions compared to its trans and positional isomers. This uniqueness makes it valuable for studying stereochemical effects and for applications requiring specific molecular configurations.
Propiedades
IUPAC Name |
(1S,3R)-1-ethyl-3-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDVMPHNQKRNNS-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@H](C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)













